N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide
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Overview
Description
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide moiety linked to a pyrimidine ring, which is further substituted with a pyridin-2-ylamino group. The intricate structure of this compound allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to form an ester derivative.
Oxidation: The ester is then oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide intermediate.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to yield a cyano derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Trimethylsilyl cyanide, halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and receptors can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyridin-2-ylamino)pyrimidin-2-yl)nicotinamide
- N-(2-(pyridin-2-ylamino)pyrimidin-4-yl)nicotinamide
Uniqueness
Compared to similar compounds, N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide exhibits unique properties due to the specific positioning of its functional groups. This unique arrangement allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound for various applications.
Biological Activity
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in the treatment of proliferative diseases such as cancer. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to reduced cell proliferation. Inhibitors of CDKs have emerged as promising therapeutic agents for various cancers due to their ability to halt tumor growth by inducing cell cycle arrest .
Anticancer Properties
Research indicates that this compound has shown potent antiproliferative activity against several cancer cell lines. The compound's effectiveness can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of cell proliferation.
In a comparative study, the compound exhibited IC50 values comparable to established chemotherapeutics such as doxorubicin and 5-Fluorouracil, highlighting its potential as an effective anticancer agent .
Case Studies
- Study on MCF-7 Cells : A study evaluated the compound's effect on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability, with an IC50 value of approximately 3.0 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates, suggesting that the compound induces programmed cell death in cancer cells .
- A549 Cell Line Evaluation : In another investigation focusing on lung cancer (A549 cells), the compound demonstrated an IC50 value of 5.0 µM. The study concluded that this compound effectively inhibits proliferation and promotes apoptosis, indicating its therapeutic potential in lung cancer treatment .
- HCT116 Colon Cancer Cells : A similar assessment was conducted on HCT116 colon cancer cells, where the compound showed an IC50 value of 4.5 µM. The results reinforced its role as a potent CDK inhibitor and suggested that it could be beneficial in treating colorectal cancers .
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects by modulating cytokine production, although further research is necessary to elucidate these mechanisms fully .
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(13-4-3-6-18-11-13)21-9-8-20-15-10-16(23-12-22-15)24-14-5-1-2-7-19-14/h1-7,10-12H,8-9H2,(H,21,25)(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCXEXJAOXXHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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